molecular formula C9H8O5 B1354699 2-(Carboxymethyl)-6-hydroxybenzoic acid CAS No. 42421-12-5

2-(Carboxymethyl)-6-hydroxybenzoic acid

Cat. No.: B1354699
CAS No.: 42421-12-5
M. Wt: 196.16 g/mol
InChI Key: FVOGFSXZQPLMRL-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-6-hydroxybenzoic acid is an organic compound characterized by the presence of both carboxyl and hydroxyl functional groups. This compound is a derivative of benzoic acid, where the carboxymethyl group is attached to the second carbon and the hydroxyl group is attached to the sixth carbon of the benzene ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-6-hydroxybenzoic acid typically involves the carboxylation of 6-hydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where 6-hydroxybenzoic acid is treated with sodium hydroxide and carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of the carboxymethyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aldehydes and alcohols.

    Substitution: Nitro, sulfo, and halogenated derivatives.

Scientific Research Applications

2-(Carboxymethyl)-6-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of polymers, resins, and coatings due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as a precursor for aspirin synthesis.

    Gallic Acid: 3,4,5-Trihydroxybenzoic acid, known for its antioxidant properties and use in the food and pharmaceutical industries.

    Phthalic Acid: 1,2-Benzenedicarboxylic acid, used in the production of plasticizers and resins.

Uniqueness

2-(Carboxymethyl)-6-hydroxybenzoic acid is unique due to the presence of both carboxymethyl and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(carboxymethyl)-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOGFSXZQPLMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508910
Record name 2-(Carboxymethyl)-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42421-12-5
Record name 2-(Carboxymethyl)-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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